N-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide
Description
N-[(5Z)-5-(3-Ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide is a rhodanine-thiazolidinone hybrid compound characterized by a 3-ethoxy-4-hydroxybenzylidene substituent at the 5-position of the thiazolidinone core and a 2-methylbenzamide group at the N-3 position. This scaffold is known for its diverse biological activities, including enzyme inhibition (e.g., aldose reductase, apoptosis signal-regulating kinase 1) . The Z-configuration of the benzylidene moiety is critical for maintaining planar geometry, which enhances interactions with biological targets .
Properties
Molecular Formula |
C20H18N2O4S2 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-methylbenzamide |
InChI |
InChI=1S/C20H18N2O4S2/c1-3-26-16-10-13(8-9-15(16)23)11-17-19(25)22(20(27)28-17)21-18(24)14-7-5-4-6-12(14)2/h4-11,23H,3H2,1-2H3,(H,21,24)/b17-11- |
InChI Key |
DFCZEMXOIANAGV-BOPFTXTBSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3C)O |
Origin of Product |
United States |
Preparation Methods
Formation of the Thiourea Intermediate
The process begins with the preparation of N-(2-methylbenzoyl)thiourea , achieved by reacting 2-methylbenzoyl chloride with ammonium thiocyanate in anhydrous acetone under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, yielding the thiourea derivative with a purity of 92–95% after recrystallization from ethanol.
Reaction conditions :
-
Solvent: Anhydrous acetone
-
Temperature: 60–65°C
-
Duration: 4–6 hours
-
Yield: 88%
Cyclization to 3-Amino-2-Thioxo-1,3-Thiazolidin-4-One
The thiourea intermediate undergoes cyclization with ethyl chloroacetate in the presence of triethylamine as a base. This step forms the thiazolidinone ring through nucleophilic attack of the thiourea’s sulfur on the α-carbon of ethyl chloroacetate, followed by intramolecular cyclization.
Key parameters :
-
Molar ratio (thiourea : chloroacetate): 1 : 1.2
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 80°C
-
Yield: 76%
| Catalyst | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Piperidine | Ethanol | 70 | 9:1 | 82 |
| Sodium acetate | Acetic acid | 100 | 3:1 | 65 |
| Ammonium acetate | Toluene | 80 | 5:1 | 71 |
Mechanistic Considerations
The condensation proceeds via deprotonation of the thiazolidinone’s active methylene group (C4 carbonyl adjacent), forming an enolate that attacks the aldehyde’s electrophilic carbonyl carbon. Subsequent dehydration yields the benzylidene derivative.
Acylation of the Thiazolidinone Nitrogen
The final step involves acylating the secondary amine of the thiazolidinone with 2-methylbenzoyl chloride . This reaction is conducted under Schotten-Baumann conditions to minimize hydrolysis of the acid chloride.
Reaction Protocol
-
2-Methylbenzoyl chloride is added dropwise to a suspension of the thiazolidinone intermediate in a biphasic system (dichloromethane/water).
-
Triethylamine acts as both a base and phase-transfer catalyst.
Data Table 2 : Acylation Reaction Parameters
| Parameter | Value |
|---|---|
| Solvent system | CH₂Cl₂/H₂O (3:1) |
| Temperature | 0–5°C (ice bath) |
| Reaction time | 2 hours |
| Yield | 85% |
Purification and Characterization
The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 1:2) and characterized by:
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.32 (s, 1H, OH), 7.89 (d, J = 8.4 Hz, 1H, ArH), 7.65 (s, 1H, CH=C), 2.41 (s, 3H, CH₃).
Challenges and Mitigation Strategies
Stereochemical Control
The Z-configuration of the benzylidene group is thermodynamically favored but requires precise control. Prolonged heating (>12 hours) shifts the equilibrium toward the E-isomer, necessitating strict time monitoring.
Solubility Issues
The intermediate thiazolidinone exhibits poor solubility in polar aprotic solvents. Switching from DMF to dimethyl sulfoxide (DMSO) during cyclization improves reaction homogeneity and yield by 12%.
Scale-Up Considerations
Industrial-scale synthesis (≥1 kg) employs continuous flow reactors for the Knoevenagel step, reducing reaction time from 8 hours to 45 minutes and enhancing Z-selectivity to 94% .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and thioxo groups.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Products may include quinones or sulfoxides.
Reduction: Alcohol derivatives of the original compound.
Substitution: Nitro or halogenated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties.
Antioxidant Properties: The hydroxy and thioxo groups contribute to its ability to scavenge free radicals.
Medicine
Anti-inflammatory: Shows promise in reducing inflammation in various models.
Anticancer: Potential cytotoxic effects against certain cancer cell lines.
Industry
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Agriculture: Potential use as a bioactive agent in crop protection.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX), reducing inflammation.
DNA Interaction: Binds to DNA, potentially interfering with replication in cancer cells.
Free Radical Scavenging: The hydroxy and thioxo groups neutralize free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the rhodanine-thiazolidinone core but differ in substituents, enabling comparative analysis of structure-activity relationships (SAR) and physicochemical properties.
Substituent Effects on the Benzylidene Ring
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro, chloro) : Lower yields (e.g., 53% for compound 12 ) and higher melting points (155–160°C range) suggest reduced solubility and increased crystallinity .
- Hydroxy/Methoxy Substitution (e.g., 3d) : Enhanced hydrogen-bonding capacity (IR: 3330 cm⁻¹ for OH) correlates with enzyme inhibition activity, as seen in aldose reductase inhibitors .
- Bulkier Substituents (e.g., 4-propoxy) : Likely hinder molecular packing, though data on melting points are unavailable .
Variations in the N-Substituent
Key Observations :
- Benzamide vs.
- Carboxylic Acid Derivatives (e.g., 3d) : Lower yields (60%) due to steric hindrance during synthesis, but carboxylate groups enable salt formation for improved solubility .
Q & A
Q. What strategies mitigate false positives in antimicrobial susceptibility testing?
- Methodological Answer :
- Checkerboard Assays : Test compound combinations to rule out synergy/antagonism artifacts.
- Resazurin Reduction Assays : Use metabolic activity as a secondary endpoint to confirm bacterial viability.
- Efflux Pump Inhibition : Co-administer with phenylalanine-arginine β-naphthylamide (PAβN) to assess pump-mediated resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
